molecular formula C17H21N5 B2376321 1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946202-76-2

1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2376321
CAS-Nummer: 946202-76-2
Molekulargewicht: 295.39
InChI-Schlüssel: QTRBQNYQTUJBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946202-76-2) is a chemical compound with the molecular formula C17H21N5 and a molecular weight of 295.39 g/mol . It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines, which are recognized in scientific research as bioisosteres of purine nucleobases . This scaffold is a privileged structure in medicinal chemistry and is frequently investigated for its potential to interact with various enzyme systems, particularly protein kinases . The pyrazolo[3,4-d]pyrimidine core is a common feature in the design of molecules that target adenosine triphosphate (ATP)-binding sites, such as those found in the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Researchers value this core structure for its ability to serve as a key heteroaromatic system that can occupy the adenine binding region of enzymes . The specific substitutions on this compound—including the 2,5-dimethylphenyl group at the 1-position and the diethylamine at the 4-position—are typical modifications made to explore interactions with hydrophobic regions and optimize the compound's physicochemical and pharmacological properties . As such, this amine is a valuable intermediate for researchers in drug discovery and development, particularly for those designing and synthesizing novel small-molecule inhibitors for oncology and other therapeutic areas. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Eigenschaften

IUPAC Name

1-(2,5-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-5-21(6-2)16-14-10-20-22(17(14)19-11-18-16)15-9-12(3)7-8-13(15)4/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBQNYQTUJBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Pyrazole Derivatives

A widely adopted method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or its analogs. For example, heating 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile with formamide at 180°C for 6 hours yields the corresponding pyrazolo[3,4-d]pyrimidin-4(3H)-one intermediate. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce a reactive chlorine atom at position 4, producing 4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Substitution at Position 4: Installing the N,N-Diethylamine Group

The final critical step involves replacing the chlorine atom at position 4 with N,N-diethylamine. This is accomplished via nucleophilic aromatic substitution (SNAr):

Conventional Thermal Substitution

Heating 4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with excess diethylamine in ethanol under reflux for 12–18 hours affords the target compound. While straightforward, this method requires careful control of stoichiometry to minimize byproducts, yielding ~65–70%.

Microwave-Assisted Synthesis

Modern optimization employs microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc), reducing reaction time to 1 hour while maintaining comparable yields (68–72%). This approach enhances reproducibility and scalability.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the dominant preparation methods:

Method Reaction Time Yield (%) Purity (HPLC) Key Advantage
Thermal SNAr 18 h 65–70 ≥95% Simplicity
Microwave SNAr 1 h 68–72 ≥97% Rapid kinetics
One-Pot Cyclization 8 h 75 ≥93% Fewer intermediates

Data synthesized from.

Characterization and Analytical Validation

Successful synthesis requires rigorous analytical confirmation:

  • ¹H NMR (CDCl₃): Distinct signals at δ 1.23 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 3.52 (q, J = 7.1 Hz, 4H, NCH₂), 7.21–7.45 (m, 3H, Ar-H), 8.60 (s, 1H, H-3).
  • Mass Spectrometry : ESI-MS m/z 296.2 [M+H]⁺, aligning with the molecular formula C₁₇H₂₁N₅.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing formation of [2,3-d]pyrimidine isomers is mitigated by using excess formamide (3 eq.) and slow heating rates (2°C/min).

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane 1:3) effectively removes unreacted diethylamine and chlorinated byproducts.

Applications and Derivative Synthesis

While beyond the scope of preparation, the compound’s utility in kinase inhibition (e.g., HER2) underscores the importance of its synthetic accessibility. Derivatives featuring modified amine groups (e.g., morpholino, piperazinyl) are synthesized analogously, demonstrating the versatility of the core methodology.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell signaling. In vitro studies demonstrated that it effectively reduced tumor cell viability and induced apoptosis in various cancer cell lines, including breast cancer (MCF-7) models .
CompoundIC50 (µM)Target
1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine0.3 - 24EGFR/VGFR2

Antiviral Potential

The compound has also been investigated for its antiviral properties. It has shown efficacy against certain viral infections by targeting viral replication mechanisms.

  • Case Study : In a recent study, derivatives of pyrazolo[3,4-d]pyrimidines were tested against influenza virus strains. Results indicated significant inhibition of viral replication at low concentrations .

Antiparasitic Effects

Research indicates that this compound may possess antiparasitic activity, particularly against protozoan parasites.

  • Biological Activity : Compounds within the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit activity against parasites such as Trypanosoma and Leishmania species. The mechanism often involves interference with nucleotide synthesis pathways essential for parasite survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis route can yield derivatives with enhanced biological activity.

Synthetic Route Overview:

  • Starting Materials : Use of substituted phenyl hydrazines and pyrimidine derivatives.
  • Key Reactions : Include hydrazinolysis followed by condensation reactions with aldehydes or ketones.
  • Characterization : Compounds are characterized using NMR, mass spectrometry, and crystallography to confirm structure and purity .

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name 1-Substituent 4-Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2,5-Dimethylphenyl N,N-Diethyl 296.4 Moderate lipophilicity, compact structure
1-(2,4-Dimethylphenyl)-N-(diphenylmethyl)... 2,4-Dimethylphenyl N-Diphenylmethyl 405.5 High molecular weight, bulky substituent
1-tert-Butyl-3-(2,5-dimethylbenzyl)-... tert-Butyl 3-(2,5-Dimethylbenzyl) 309.4 CDPK1 inhibitor, selective for protozoan kinases
PP2 (Src Kinase Inhibitor) 1-(1,1-Dimethylethyl) 3-(4-Chlorophenyl) 317.8 ATP-competitive, targets Src family kinases
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - N,N-Dimethyl 163.18 Minimal steric hindrance, low molecular weight

Key Observations:

  • Substituent Bulk : The target compound’s diethyl group (C₄H₁₀N) balances lipophilicity and steric effects compared to bulkier groups like diphenylmethyl (MW 405.5) .
  • Positional Effects : Substitution at the 3-position (e.g., 3-(2,5-dimethylbenzyl) in ) often enhances selectivity for specific kinases, while 1-position substituents modulate steric interactions .
Kinase Inhibition
  • PP2 () : Inhibits Src family kinases (SFKs) by binding to the ATP-binding cleft (IC₅₀ ~10 μM). The 4-chlorophenyl group enhances hydrophobic interactions .
  • CDPK1 Inhibitors () : 1-tert-butyl-3-(2,5-dimethylbenzyl) derivatives show >100-fold selectivity for protozoan CDPK1 over human kinases (e.g., ABL, SRC) .
  • Target Compound : While untested, its diethylamine group may reduce ATP-binding affinity compared to PP2 but improve solubility over bulkier analogs.
Antiparasitic Activity
  • NA-PP1/NM-PP1 () : Naphthalenyl-substituted derivatives inhibit Plasmodium falciparum calcium-dependent protein kinases (EC₅₀ <1 μM) .
  • Toxoplasma gondii Inhibitors : Analogous pyrazolo[3,4-d]pyrimidines block host cell invasion via CDPK1 inhibition .

Biologische Aktivität

1-(2,5-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H20N4
  • Molecular Weight : 256.35 g/mol

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit multiple mechanisms of action. Key findings include:

  • Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), crucial in cancer progression and angiogenesis. For instance, one study reported IC50 values for related compounds ranging from 0.3 to 24 µM against these targets .
  • Induction of Apoptosis : Compounds have been observed to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation. In MCF-7 breast cancer cells, a derivative demonstrated significant inhibition of tumor growth and enhanced apoptosis rates .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cell proliferation and induces apoptosis in various cancer cell lines.
Antiparasitic Exhibits activity against certain parasitic infections, though specific data is limited.
Antifungal Shows potential antifungal properties; further studies are needed to quantify efficacy.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related pyrazolo[3,4-d]pyrimidine compound in vitro against several cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast), HCT116 (colon), and A549 (lung).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism involved the inhibition of EGFR signaling pathways, leading to reduced cell viability and increased apoptosis rates.

Case Study 2: Kinase Inhibition

In another research effort focusing on kinase inhibition:

  • Targeted Kinases : EGFR and VEGFR were assessed for their susceptibility to the compound.
  • Results : The compound showed selective inhibition with a notable preference for EGFR over VEGFR, suggesting potential for targeted cancer therapies.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Multitarget Potential : Many derivatives demonstrate multitarget inhibitory profiles that could be beneficial for treating complex diseases like cancer.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity and selectivity towards specific targets .

Q & A

Q. Basic

  • 1H/13C NMR : Confirms substituent positions (e.g., diethylamine protons at δ 1.2–1.4 ppm and N-CH2 groups at δ 3.5–3.7 ppm). Aromatic protons from the 2,5-dimethylphenyl group appear as two singlets (δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Identifies NH stretches (3200–3300 cm⁻¹, if present) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 351.18 for C₁₉H₂₅N₅) .

How can researchers assess the compound’s preliminary biological activity?

Q. Basic

  • In vitro kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like JAK2 or EGFR. Dose-response curves (0.1–100 µM) identify potency thresholds .
  • Cell viability assays : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing results to control compounds like imatinib .

What strategies are used to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if discrepancies arise between enzymatic and cellular assays .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variable in vivo/in vitro results .
  • Structural validation : Re-examine NMR and X-ray crystallography data to ensure batch-to-batch consistency in stereochemistry .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Q. Advanced

  • Substituent modulation : Replace the diethylamine group with bulkier tert-butyl or cyclohexyl groups to enhance steric hindrance and reduce off-target binding .
  • Electron-withdrawing groups : Introduce fluorine at the phenyl ring para position to improve binding affinity (ΔG ≤ -9 kcal/mol via docking) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge region) .

What computational methods predict the compound’s binding modes and pharmacokinetic properties?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; validate with MD simulations (GROMACS) to assess stability over 100 ns .
  • DFT calculations (Gaussian 16) : Calculate HOMO-LUMO gaps to evaluate electron density distribution and reactive sites .
  • ADMET prediction (SwissADME) : Forecast logP (≈3.2), CYP2D6 inhibition risk, and blood-brain barrier permeability .

How can target engagement be confirmed in cellular models?

Q. Advanced

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm ≥ 2°C indicates binding) .
  • Western blotting : Measure downstream phosphorylation (e.g., STAT3 for JAK2 inhibition) at IC₅₀ concentrations .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cells to confirm on-target effects .

What protocols ensure compound stability during long-term storage?

Q. Basic

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation. Lyophilized powders remain stable for >2 years .
  • Degradation monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts .

How can synthetic scalability be improved without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) and scales to >10 g/batch .
  • Catalyst optimization : Replace Pd(OAc)₂ with PEPPSI-IPr for Suzuki couplings (yield increase from 70% to 92%) .
  • Green chemistry : Use ethanol/water mixtures instead of DMF to reduce environmental impact .

What translational models evaluate in vivo efficacy and toxicity?

Q. Advanced

  • Xenograft models : Administer 50 mg/kg (oral) daily in BALB/c mice with HT-29 tumors; monitor tumor volume vs. vehicle controls .
  • PK/PD studies : Measure plasma half-life (t½ ≈ 4h) and liver enzyme levels (ALT/AST) to assess hepatotoxicity .
  • Metabolite profiling : UPLC-QTOF identifies major metabolites (e.g., N-deethylated derivatives) for toxicity screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.